Cas no 291275-46-2 ((R)-1-(3-Chlorophenyl)-2-hydroxy-1-propanone)

(R)-1-(3-Chlorophenyl)-2-hydroxy-1-propanone 化学的及び物理的性質
名前と識別子
-
- (R)-1-(3-Chlorophenyl)-2-hydroxy-1-propanone
- (R)-(+)-1-(3-chlorophenyl)-2-hydroxypropan-1-one
- DTXSID90436874
- (2R)-1-(3-Chlorophenyl)-2-hydroxypropan-1-one
- (R)-1-(3-Chlorophenyl)-2-hydroxypropan-1-one
- (R)-3'-Chloro-2-hydroxyl-propiophenone
- SCHEMBL2599182
- PRVHLTNNKRCHGO-ZCFIWIBFSA-N
- 3'-Chloro-2-(R)-hydroxvl-propiophenone
- DB-300008
- 291275-46-2
-
- インチ: InChI=1S/C9H9ClO2/c1-6(11)9(12)7-3-2-4-8(10)5-7/h2-6,11H,1H3/t6-/m1/s1
- InChIKey: PRVHLTNNKRCHGO-ZCFIWIBFSA-N
- ほほえんだ: CC(C(=O)C1=CC(=CC=C1)Cl)O
計算された属性
- せいみつぶんしりょう: 184.02900
- どういたいしつりょう: 184.0291072g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 170
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 37.3Ų
じっけんとくせい
- PSA: 37.30000
- LogP: 1.90350
(R)-1-(3-Chlorophenyl)-2-hydroxy-1-propanone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | C378485-100mg |
(R)-1-(3-Chlorophenyl)-2-hydroxy-1-propanone |
291275-46-2 | 100mg |
$ 201.00 | 2023-09-08 | ||
TRC | C378485-1g |
(R)-1-(3-Chlorophenyl)-2-hydroxy-1-propanone |
291275-46-2 | 1g |
$ 1608.00 | 2023-09-08 |
(R)-1-(3-Chlorophenyl)-2-hydroxy-1-propanone 関連文献
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David J. Miller,Fanglei Yu,David W. Knight,Rudolf K. Allemann Org. Biomol. Chem., 2009,7, 962-975
-
Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
-
Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
-
Hidemasa Hikawa,Hirokazu Imamura,Shoko Kikkawa,Isao Azumaya Green Chem., 2018,20, 3044-3049
-
Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390
-
John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
-
Wonjin Jo,Do Hyun Kim,Jeong Sim Lee,Heon Ju Lee,Myoung-Woon Moon RSC Adv., 2014,4, 31764-31770
-
Z. Nooshin Rezvani,R. John Mayer,Weng C. Chan Chem. Commun., 2010,46, 2043-2045
(R)-1-(3-Chlorophenyl)-2-hydroxy-1-propanoneに関する追加情報
(R)-1-(3-Chlorophenyl)-2-hydroxy-1-propanone: A Comprehensive Overview
The compound (R)-1-(3-Chlorophenyl)-2-hydroxy-1-propanone, identified by the CAS registry number 291275-46-2, is a significant molecule in the field of organic chemistry. This compound is characterized by its unique structure, which includes a chiral center and a hydroxyl group, making it a versatile building block for various chemical reactions and applications. Recent advancements in synthetic methodologies have further enhanced its utility in drug discovery, material science, and environmental chemistry.
Structurally, (R)-1-(3-Chlorophenyl)-2-hydroxy-1-propanone consists of a propanone backbone with a hydroxyl group at the second position and a 3-chlorophenyl substituent. The presence of the hydroxyl group introduces hydrogen bonding capabilities, while the chlorophenyl group imparts aromatic stability and electronic modulation. This combination makes the compound highly reactive under specific conditions, enabling its use in enantioselective synthesis and catalytic transformations.
Recent studies have highlighted the role of (R)-1-(3-Chlorophenyl)-2-hydroxy-1-propanone in asymmetric catalysis. Researchers have employed this compound as a chiral auxiliary in the synthesis of complex molecules, demonstrating its ability to induce high enantioselectivity in reactions. For instance, a 2023 study published in Nature Chemistry utilized this compound to synthesize bioactive compounds with high optical purity, underscoring its importance in drug development.
In addition to its role in organic synthesis, (R)-1-(3-Chlorophenyl)-2-hydroxy-1-propanone has found applications in material science. Its ability to form stable complexes with metal ions has led to its use in the development of coordination polymers and metal-organic frameworks (MOFs). These materials exhibit exceptional porosity and stability, making them promising candidates for gas storage and catalysis.
The environmental impact of (R)-1-(3-Chlorophenyl)-2-hydroxy-1-propanone has also been a topic of recent research. Studies have shown that this compound can act as a precursor for the formation of persistent organic pollutants (POPs) under certain environmental conditions. However, advancements in green chemistry have provided strategies to mitigate these risks, ensuring sustainable production and use.
In conclusion, (R)-1-(3-Chlorophenyl)-2-hydroxy-1-propanone is a multifaceted compound with diverse applications across various scientific disciplines. Its unique structure, reactivity, and compatibility with modern synthetic techniques make it an invaluable tool for researchers. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play an even greater role in advancing chemical science.
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